
7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Overview
Description
7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride: is an organic compound with the molecular formula C10H13ClN·HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the chlorination of 1-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it back to its parent tetrahydroisoquinoline form.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and selenium dioxide are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride is primarily studied for its pharmacological properties. Research indicates its potential as a neuroprotective agent and its involvement in the modulation of neurotransmitter systems.
Neuroprotective Properties
Studies have shown that derivatives of tetrahydroisoquinoline exhibit neuroprotective effects against neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is commonly used to model Parkinson's disease. Specifically, 1-methyl-1,2,3,4-tetrahydroisoquinoline (a related compound) has demonstrated the ability to protect dopaminergic neurons from oxidative stress and apoptosis .
Antidepressant Activity
Research has suggested that tetrahydroisoquinoline derivatives may possess antidepressant-like effects. The mechanism is thought to involve modulation of serotonin and dopamine pathways .
Organic Synthesis Applications
In addition to its medicinal properties, 7-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride serves as an important intermediate in organic synthesis. It is utilized in the production of various agrochemicals and dyes due to its reactivity and ability to undergo further transformations.
Agrochemical Development
The compound can be employed in the synthesis of herbicides and pesticides. Its structural features allow for modifications that enhance biological activity against specific pests or weeds .
Dye Production
The compound's aromatic nature makes it suitable for use in dye synthesis. It can be transformed into various chromophores that are utilized in textile and polymer industries .
Case Studies and Research Findings
Mechanism of Action
The exact mechanism of action of 7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed pharmacological activities .
Comparison with Similar Compounds
- 7-Methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- 7-Cyano-1,2,3,4-tetrahydroisoquinoline
Comparison: Compared to its analogs, 7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile intermediate in synthetic chemistry .
Biological Activity
7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride (CAS Number: 2580185-08-4) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₉H₁₁ClN
- Molecular Weight : 204.094 g/mol
- IUPAC Name : 7-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride
- CAS Number : 2580185-08-4
Biological Activity Overview
Tetrahydroisoquinolines (THIQs) are known for their broad spectrum of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects. The specific compound has been studied for its potential in treating various conditions:
Neuroprotective Effects
Research indicates that THIQ derivatives exhibit neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Antimicrobial Activity
7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria .
Anticancer Properties
Recent studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
The biological activities of 7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride can be attributed to several mechanisms:
- Receptor Modulation : It may act as a modulator for various neurotransmitter receptors, influencing dopaminergic and serotonergic pathways.
- Oxidative Stress Reduction : The compound has shown potential in reducing oxidative stress markers in cellular models.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
Case Studies
Several case studies provide insights into the efficacy of 7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride:
- Neuroprotection in Animal Models : In a rodent model of Parkinson's disease, administration of this compound resulted in improved motor function and reduced dopaminergic neuron loss compared to controls .
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial load following treatment with the compound .
Data Tables
Properties
IUPAC Name |
7-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c1-7-10-6-9(11)3-2-8(10)4-5-12-7;/h2-3,6-7,12H,4-5H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVKWCIPHZVVSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=CC(=C2)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2580185-08-4 | |
Record name | 7-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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